NVS-ZP7-4

概要

説明

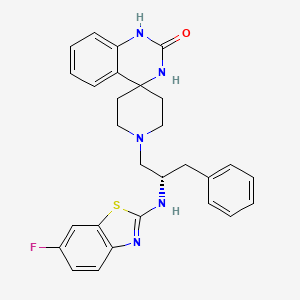

NVS-ZP7-4 is a novel chemical compound identified as an inhibitor of the zinc transporter protein SLC39A7, also known as ZIP7. This compound has garnered significant interest due to its ability to modulate zinc levels within the endoplasmic reticulum, thereby influencing various cellular processes. This compound has been primarily studied for its potential therapeutic applications in cancer treatment, particularly in targeting the Notch signaling pathway and inducing apoptosis in cancer cells .

科学的研究の応用

Scientific Research Applications

-

Cancer Therapy :

- Hepatocellular Carcinoma : NVS-ZP7-4 has demonstrated significant anti-tumor effects in HCC by inhibiting cell viability, inducing apoptosis, and causing cell cycle arrest. Studies have shown that treatment with this compound leads to a dose-dependent decrease in the proliferation of HCCLM3 and Huh7 cells, with notable effects at concentrations of 0.5 and 1 μM .

- Mechanistic Insights : The compound inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition results in increased apoptosis rates and reduced tumor growth in vivo models .

- Zinc Homeostasis Research :

-

Notch Signaling Pathway :

- The compound has been identified as a critical modulator of the Notch signaling pathway, which is implicated in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL). This compound's interaction with ZIP7 alters Notch trafficking and signaling, leading to apoptosis through endoplasmic reticulum stress mechanisms .

Case Study 1: Inhibition of HCC Tumor Growth

A study investigated the effects of this compound on HCC cell lines (HCCLM3 and Huh7). The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis characterized by increased levels of cleaved caspase-3 and BAX proteins while decreasing BCL2 levels. These findings suggest that this compound effectively triggers caspase-dependent apoptotic pathways in HCC cells .

Case Study 2: Resistance Mechanisms

Research also focused on identifying mutations that confer resistance to this compound. A compound-resistant cell line was developed, revealing a mutation (V430E) in ZIP7 that impacted the efficacy of this compound. This study highlights the importance of understanding genetic variations that may influence treatment outcomes .

Comparative Analysis with Other Compounds

The following table summarizes key compounds related to this compound:

| Compound Name | Target | Unique Features |

|---|---|---|

| NVS-ZP7-1 | ZIP7 | Earlier analog with less potency than this compound |

| NVS-ZP7-3 | ZIP7 | Improved activity due to structural modifications |

| NVS-ZP7-5 | ZIP7 | Enhanced effects on apoptosis; fluorinated variant |

| NVS-ZP7-6 | ZIP7 | Diazirine-containing analog for proteomics studies |

This compound stands out due to its specific targeting of ZIP7 and its significant impact on zinc homeostasis compared to other compounds within the same series .

作用機序

Target of Action

NVS-ZP7-4 is a potent inhibitor that primarily targets the Zinc transporter SLC39A7 (ZIP7) . ZIP7 is a zinc input protein anchored in the ER/Golgi apparatus, which accounts for the zinc surge from the apparatus to the cytoplasm . Zinc is known as a co-effector of more than 300 enzymes and plays a vital role in the regulation of cellular function .

Mode of Action

This compound interacts with its target ZIP7, resulting in zinc accumulation in the endoplasmic reticulum (ER) . This interaction inhibits the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway , which is involved in cell survival and growth.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . By inhibiting the activation of this pathway, this compound can induce apoptosis and inhibit the proliferation, migration, and invasion of cells .

Pharmacokinetics

It’s known that this compound is a small molecule drug , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

This compound has been found to inhibit cell viability, cause cell cycle arrest, induce apoptosis, and inhibit the proliferation, migration, and invasion of cells . In hepatocellular carcinoma (HCC), this compound has been shown to inhibit tumor growth in vivo .

生化学分析

Biochemical Properties

Nvs-ZP7-4 interacts with the zinc input protein ZIP7, resulting in zinc accumulation in the endoplasmic reticulum . This interaction with ZIP7 is significant as it accounts for the zinc surge from the apparatus to the cytoplasm .

Cellular Effects

This compound has been found to inhibit cell viability, cause cell cycle arrest, induce apoptosis, and inhibit the proliferation, migration, and invasion of HCCLM3 and Huh7 cells . It also inhibits the activation of the phosphatidylinositol 3‐kinase (PI3K)/Akt pathway, which is involved in the antitumor effect of this compound in hepatocellular carcinoma (HCC) .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation of the PI3K/Akt pathway . This inhibition is involved in the antitumor effect of this compound in HCC .

Temporal Effects in Laboratory Settings

This compound has been shown to inhibit HCC tumor growth in vivo

Metabolic Pathways

This compound is involved in the zinc surge from the apparatus to the cytoplasm, a key metabolic pathway . It interacts with the zinc input protein ZIP7, which is a crucial part of this pathway .

Transport and Distribution

This compound targets ZIP7, resulting in zinc accumulation in the endoplasmic reticulum . This suggests that this compound may influence the transport and distribution of zinc within cells.

Subcellular Localization

This compound targets ZIP7, which is anchored in the endoplasmic reticulum/Golgi apparatus . This suggests that this compound may influence the subcellular localization of zinc within cells.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of NVS-ZP7-4 involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including amination, cyclization, and spiro formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

NVS-ZP7-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

類似化合物との比較

NVS-ZP7-4 is unique in its ability to specifically target the zinc transporter protein SLC39A7 (ZIP7). Similar compounds include:

NVS-ZP7-1: Another inhibitor of ZIP7 but with different chemical properties and potency.

NVS-ZP7-6: An inactive analog of this compound, used as a control in scientific studies.

NVS-ZP7-7: A potent inhibitor of the Notch signaling pathway, similar to this compound but with distinct chemical characteristics

This compound stands out due to its specific targeting of ZIP7 and its potential therapeutic applications in cancer treatment, making it a valuable tool in scientific research and drug development .

生物活性

NVS-ZP7-4 is a novel chemical compound identified as a potent inhibitor of the zinc transporter ZIP7, which plays a critical role in zinc homeostasis and signaling pathways within cells. This compound has garnered attention due to its significant biological activity, particularly in the context of cancer treatment and cellular signaling modulation.

This compound primarily functions by inhibiting the ZIP7 transporter, thereby preventing excessive zinc influx from the endoplasmic reticulum (ER) to the cytoplasm. This regulation is crucial because dysregulated zinc levels are associated with various diseases, including cancers. The compound's action leads to several downstream effects:

- Inhibition of Cell Viability : this compound has been shown to reduce cell viability in hepatocellular carcinoma (HCC) cell lines, specifically HCCLM3 and Huh7 cells, by inducing apoptosis and causing cell cycle arrest in the G1 phase .

- Regulation of Signaling Pathways : The compound inhibits the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is often activated in various cancers. By suppressing this pathway, this compound can effectively hinder tumor growth and proliferation .

In Vitro Studies

In vitro experiments have demonstrated that this compound:

- Induces apoptosis through caspase-dependent mechanisms, evidenced by increased levels of cleaved caspase-3 and BAX protein expression while decreasing BCL2 levels .

- Causes cell cycle arrest, with a notable increase in G1 phase cell populations and a corresponding decrease in S and G2 phases .

- Reduces migration and invasion capabilities of cancer cells, suggesting potential anti-metastatic properties .

In Vivo Studies

Animal model studies further support the efficacy of this compound:

- In xenograft models involving nude mice, treatment with this compound resulted in significant tumor growth inhibition and reduced expression of phosphorylated AKT, reinforcing its role in modulating the PI3K/AKT pathway .

Data Table: Biological Effects of this compound

| Biological Activity | Effect Observed | Cell Line | Methodology |

|---|---|---|---|

| Cell Viability | Decreased | HCCLM3, Huh7 | MTT Assay |

| Apoptosis Induction | Increased cleaved caspase-3 | HCCLM3, Huh7 | Western Blot |

| Cell Cycle Arrest | G1 phase increase | HCCLM3, Huh7 | Flow Cytometry |

| Migration & Invasion | Inhibited | HCCLM3, Huh7 | Transwell Assay |

| Tumor Growth Inhibition | Significant reduction | Xenograft model | Tumor Measurement |

Case Studies

A notable case study involved the application of this compound in T-cell acute lymphoblastic leukemia (T-ALL) models. Here, it was observed that:

- The compound not only inhibited Notch signaling but also induced ER stress leading to apoptosis. This was validated through phenotypic screening where resistant cell lines were generated to understand the mutational landscape affecting sensitivity to this compound .

Another study focused on retinal-pigmented epithelium (RPE) cells demonstrated that:

特性

IUPAC Name |

1'-[(2S)-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOFDZMKSAUTHT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)C[C@H](CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NVS-ZP7-4 interact with its target and what are the downstream effects?

A: this compound is a potent and selective inhibitor of solute carrier family 39 member 7 (SLC39A7), a zinc channel located in the endoplasmic reticulum (ER) [, ]. Inhibiting SLC39A7 with this compound in PTCL cells leads to downregulation of CD30 cell surface expression []. This effect is likely due to impaired glycobiology in the ER, as evidenced by the accumulation of immature precursor CD30 and reduced mature CD30 levels [].

Q2: Why is CD30 downregulation important for treating PTCLs?

A: CD30 is a cell surface receptor highly expressed on PTCL cells and serves as the target for Brentuximab Vedotin (BV), an antibody-drug conjugate used in PTCL treatment []. BV delivers a cytotoxic agent specifically to CD30-positive cells. Therefore, downregulating CD30 with this compound could potentially decrease BV efficacy [].

Q3: Are there any studies investigating the combined effects of this compound and BV?

A: While research on the combined effect of this compound and BV is currently limited, the findings from the CRISPR screen suggest that combining these agents might not be an effective therapeutic strategy. Downregulating SLC39A7, the target of this compound, through gene knockout conferred resistance to BV []. This observation suggests that co-administering this compound with BV could potentially reduce BV's therapeutic efficacy. Further research is crucial to explore this interaction and determine the potential implications for PTCL treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。